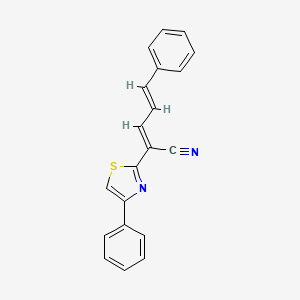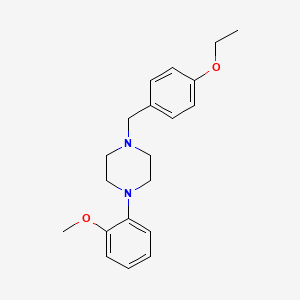![molecular formula C17H23N3O3 B5633430 2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including structures similar to the compound , involves key steps such as Michael addition reactions. For instance, Hanbiao Yang et al. (2008) described a divergent synthesis pathway for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the efficiency of Michael addition of lithium enolate to tetrasubstituted olefin acceptors (Yang et al., 2008).
Molecular Structure Analysis
The structure of diazaspiro[5.5]undecane derivatives is complex and intriguing. For example, the synthesis and crystal structure analysis of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane revealed insights into the spatial arrangement and bonding within such molecules, providing a foundation for understanding the molecular structure of similar compounds (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of 3,9-diazaspiro[5.5]undecane derivatives are influenced by their unique structural features. Synthesis methods often explore the reactivity of these compounds under various conditions. For example, Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, showcasing the compounds' versatility in chemical reactions (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
The physical properties of 3,9-diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical application. Research on similar compounds, like the study of crystal structure and biological activity of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, provides valuable insights into the physical characteristics that could be expected from our compound of interest (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for functionalization, are essential aspects of 3,9-diazaspiro[5.5]undecane derivatives. Investigations into the synthesis and properties of related compounds, such as the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, highlight the chemical versatility and potential applications of these molecules (Aggarwal et al., 2014).
Mechanism of Action
The mechanism of action of oxazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Many oxazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Future Directions
properties
IUPAC Name |
9-(5-methyl-1,3-oxazole-4-carbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-8-20-11-17(5-4-14(20)21)6-9-19(10-7-17)16(22)15-13(2)23-12-18-15/h3,12H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBUSVKBLCAOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-bromo-2-(methylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5633364.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,2,4-oxadiazol-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5633378.png)
![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)

![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)
![2-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5633437.png)
![1-(3-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5633445.png)

![5-ethyl-1'-(1H-indol-1-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5633451.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)